4'-Fluoro-3'-(trifluoromethoxy)acetophenone
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Description
4’-Fluoro-3’-(trifluoromethoxy)acetophenone is a synthetic organic compound and a derivative of acetophenone. It is also referred to as 1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone . The compound has a molecular weight of 222.14 g/mol .
Molecular Structure Analysis
The InChI code for 4’-Fluoro-3’-(trifluoromethoxy)acetophenone is 1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F .Physical And Chemical Properties Analysis
4’-Fluoro-3’-(trifluoromethoxy)acetophenone has a molecular weight of 222.14 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a XLogP3-AA value of 2.9, indicating its lipophilicity .Scientific Research Applications
Biological Baeyer–Villiger Oxidation Studies
The biological Baeyer–Villiger oxidation of acetophenones, including compounds similar to 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, has been investigated using 19F NMR. This study demonstrated the conversion of fluorinated acetophenones in whole cells or with purified enzymes, revealing their potential as valuable synthons for producing industrially relevant chemicals (Moonen, Rietjens, & Van Berkel, 2001).
Synthesis and Reactivity of Trifluoromethoxylated Synthons
Research on the synthesis of keto- and styrene-based trifluoromethoxylated synthons, including derivatives of 2-trifluoromethoxy acetophenone, demonstrates the impact of the trifluoromethoxy group on compound reactivity. This perturbation could be significant for developing new chemical compounds and reactions (Zriba, Magnier, & Blazejewski, 2009).
Corrosion Inhibition Research
Triazole derivatives, including compounds structurally related to 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, have been synthesized as corrosion inhibitors for mild steel in acid media. These studies provide insights into the relationship between molecular structure and inhibition efficiency, relevant for industrial applications (Li et al., 2007).
Electrophilic and Nucleophilic Side Chain Fluorination
Research on the fluorination of para-substituted acetophenones, including α-fluoroacetophenones, provides insights into the synthesis of such compounds through different routes. Understanding these methods can aid in the development of new fluorinated pharmaceuticals and materials (Fuglseth et al., 2008).
Theoretical Studies on Triazole Derivatives
Density functional theory has been used to investigate the corrosion inhibitive performance of triazole derivatives, related to 4'-Fluoro-3'-(trifluoromethoxy)acetophenone, during the acidic corrosion of mild steel. Such theoretical studies help in predicting and understanding the molecular behavior of potential corrosion inhibitors (Guo et al., 2014).
properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQRDFMSBKRCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592349 |
Source
|
Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3'-(trifluoromethoxy)acetophenone | |
CAS RN |
886501-44-6 |
Source
|
Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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